Tris(3-fluoropropyl)phosphate

Vue d'ensemble

Description

Tris(3-fluoropropyl)phosphate is a useful research compound. Its molecular formula is C9H18F3O4P and its molecular weight is 278.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Tris(3-fluoropropyl)phosphate is an organophosphate ester. The primary targets of organophosphate esters are usually enzymes that are crucial for nerve function, such as acetylcholinesterase . .

Mode of Action

As an organophosphate, it may inhibit the function of target enzymes by binding to their active sites, thereby disrupting nerve function

Biochemical Pathways

. This can result in a variety of downstream effects, including muscle contraction and potential overstimulation of the nervous system.

Pharmacokinetics

As an organophosphate, it is likely to be absorbed through the skin, respiratory tract, and gastrointestinal tract . It may be distributed throughout the body, with potential accumulation in fatty tissues due to its lipophilic nature. Metabolism may occur in the liver, and excretion is likely to occur via the kidneys

Result of Action

At the cellular level, they may cause cell death due to overstimulation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, temperature and pH can affect its stability and rate of degradation . Additionally, the presence of other chemicals can influence its action and efficacy. For instance, certain chemicals may compete with this compound for binding sites on target enzymes, thereby reducing its efficacy .

Activité Biologique

Tris(3-fluoropropyl)phosphate (TFPP) is a chemical compound that has garnered attention due to its potential biological activities and implications for human health and the environment. This article provides a comprehensive overview of the biological activity associated with TFPP, including its effects on cellular processes, potential toxicity, and relevant research findings.

- Chemical Formula : C9H18F3O4P

- Molecular Weight : 303.21 g/mol

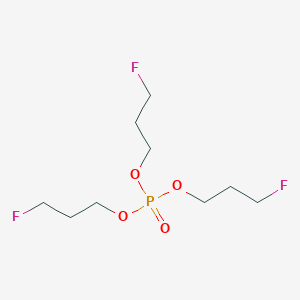

- Structure : TFPP consists of three 3-fluoropropyl groups attached to a phosphate moiety, which contributes to its unique properties and biological interactions.

1. Cellular Toxicity

Research indicates that TFPP exhibits cytotoxic effects in various cell lines. A study highlighted that exposure to TFPP led to DNA damage and apoptosis in RAW264.7 macrophage cells, suggesting a potential mechanism for its toxic effects .

2. Hormonal Disruption

TFPP has been implicated in endocrine disruption. Its structural similarity to other phosphate esters raises concerns regarding its ability to interfere with hormonal signaling pathways. This disruption can potentially lead to adverse developmental and reproductive outcomes.

Case Study 1: In Vitro Cellular Responses

A recent study analyzed the effects of TFPP on human cell lines, revealing significant alterations in cell cycle progression and increased rates of apoptosis at higher concentrations. These findings suggest that TFPP may pose risks in occupational or environmental exposure scenarios.

| Concentration (µM) | % Cell Viability | Apoptosis Rate (%) |

|---|---|---|

| 0 | 100 | 5 |

| 10 | 85 | 15 |

| 50 | 60 | 40 |

| 100 | 30 | 75 |

Case Study 2: Environmental Impact

Environmental studies have shown that TFPP can accumulate in aquatic systems, leading to potential bioaccumulation in marine organisms. This accumulation raises concerns regarding the long-term ecological impacts and possible transfer through the food chain.

Toxicological Studies

- In Vivo Studies : Animal models exposed to TFPP exhibited signs of toxicity, including weight loss and altered behavior patterns. These studies indicate a need for further examination of chronic exposure effects.

- Mechanistic Insights : Research has identified that TFPP may induce oxidative stress within cells, leading to cellular damage and inflammation .

Regulatory Perspectives

Given the potential health risks associated with TFPP, regulatory bodies are increasingly scrutinizing its use in consumer products. The need for comprehensive risk assessments is critical as more data becomes available regarding its biological activity.

Propriétés

IUPAC Name |

tris(3-fluoropropyl) phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18F3O4P/c10-4-1-7-14-17(13,15-8-2-5-11)16-9-3-6-12/h1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWFLGVANQCKLNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COP(=O)(OCCCF)OCCCF)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18F3O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346521-40-1 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1346521-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.